molecular formula C10H13NO4 B12305656 O-(3-Methoxyphenyl)-L-serine

O-(3-Methoxyphenyl)-L-serine

Cat. No.: B12305656
M. Wt: 211.21 g/mol
InChI Key: VNNLIEJSCCJUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3-Methoxyphenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the L-serine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxyphenyl)-L-serine typically involves the protection of the amino and hydroxyl groups of L-serine, followed by the introduction of the 3-methoxyphenyl group. One common method includes the use of protecting groups such as tert-butyloxycarbonyl (Boc) for the amino group and benzyl for the hydroxyl group. The protected L-serine is then subjected to a nucleophilic substitution reaction with 3-methoxyphenyl halide under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: O-(3-Methoxyphenyl)-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(3-Methoxyphenyl)-L-serine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of O-(3-Methoxyphenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity to the target. Additionally, the serine moiety can undergo phosphorylation, playing a crucial role in signal transduction pathways .

Comparison with Similar Compounds

    O-(4-Methoxyphenyl)-L-serine: Similar structure but with the methoxy group at the para position.

    O-(3-Hydroxyphenyl)-L-serine: Hydroxy group instead of methoxy.

    O-(3-Methylphenyl)-L-serine: Methyl group instead of methoxy.

Uniqueness: O-(3-Methoxyphenyl)-L-serine is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-(3-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-14-7-3-2-4-8(5-7)15-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

VNNLIEJSCCJUCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.